Cas no 2219370-93-9 (methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate)

methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate
- 2219370-93-9
- methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate
- EN300-1708430
-
- インチ: 1S/C12H21NO5/c1-7(8-6-17-8)9(10(14)16-5)13-11(15)18-12(2,3)4/h7-9H,6H2,1-5H3,(H,13,15)
- InChIKey: USNCVFOLEYTHBU-UHFFFAOYSA-N
- ほほえんだ: O1CC1C(C)C(C(=O)OC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 259.14197277g/mol
- どういたいしつりょう: 259.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708430-0.5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 0.5g |
$1851.0 | 2023-09-20 | ||
Enamine | EN300-1708430-10.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 10g |
$8295.0 | 2023-06-04 | ||
Enamine | EN300-1708430-5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 5g |
$5594.0 | 2023-09-20 | ||
Enamine | EN300-1708430-1g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 1g |
$1929.0 | 2023-09-20 | ||
Enamine | EN300-1708430-0.25g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 0.25g |
$1774.0 | 2023-09-20 | ||
Enamine | EN300-1708430-2.5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 2.5g |
$3782.0 | 2023-09-20 | ||
Enamine | EN300-1708430-1.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 1g |
$1929.0 | 2023-06-04 | ||
Enamine | EN300-1708430-0.05g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 0.05g |
$1620.0 | 2023-09-20 | ||
Enamine | EN300-1708430-0.1g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 0.1g |
$1697.0 | 2023-09-20 | ||
Enamine | EN300-1708430-10g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(oxiran-2-yl)butanoate |
2219370-93-9 | 10g |
$8295.0 | 2023-09-20 |
methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoateに関する追加情報
Professional Introduction of CAS No. 2219370-93-9: Methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate
Methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate, with CAS number 2219370-93-9, is a complex organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates a tert-butoxy carbonyl group, an amino functionality, and an oxirane (epoxide) moiety. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.
The tert-butoxy carbonyl (BOC) group is a well-known protecting group in organic chemistry, widely used to protect amino groups during synthetic processes. In this compound, the BOC group is attached to an amino group, forming the BOC-amino functionality. This arrangement not only stabilizes the molecule but also provides a site for potential reactions, such as deprotection or further functionalization. The presence of the oxirane (epoxide) group adds another layer of reactivity, as epoxides are known for their ability to undergo nucleophilic ring-opening reactions under various conditions.
Recent studies have highlighted the potential of methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing polyamides and polyurethanes with enhanced mechanical properties. The compound's ability to undergo controlled polymerization reactions has made it a valuable component in the design of high-performance polymers for applications in aerospace, automotive industries, and biomedical devices.
In addition to its role in polymer synthesis, methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate has also been investigated for its potential in drug delivery systems. The molecule's structure allows for the incorporation of bioactive agents through site-specific modifications, enabling the creation of targeted drug delivery vehicles. Recent advancements in click chemistry have further expanded its utility, as researchers have demonstrated efficient conjugation of this compound with therapeutic molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
The synthesis of methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sequential installation of the BOC-amino and oxirane groups onto a suitable substrate. The optimization of these steps has been a focus of recent research efforts, with studies reporting improved yields and selectivity through the use of novel catalysts and reaction media.
From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate. Researchers have conducted preliminary studies to assess its environmental fate and toxicity, with findings suggesting that under aerobic conditions, the compound undergoes rapid mineralization due to the action of microbial enzymes targeting its functional groups.
In conclusion, methyl 2-{(tert-butoxy)carbonylamino}-3-(oxiran-2-yl)butanoate (CAS No. 2219370-93-9) is a multifaceted compound with promising applications across diverse fields. Its unique combination of functional groups positions it as a valuable tool in organic synthesis and materials science. As research continues to uncover new avenues for its utilization, this compound is expected to play an increasingly important role in advancing technological innovations and sustainable chemical processes.
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